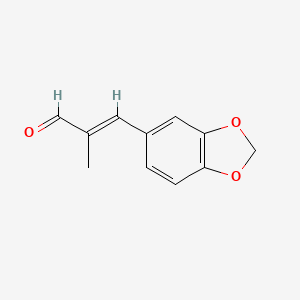

Piperonylidene propionaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

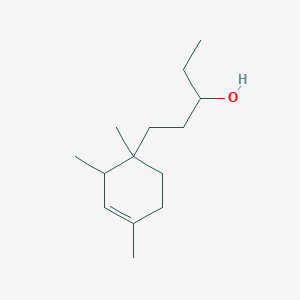

Piperonylidene propionaldehyde is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Piperonyl butoxide, a methylenedioxyphenyl compound, affects hepatic cytochrome P-450 levels and spectral interactions, as evidenced by biphasic effects on cytochrome induction and specific changes in levels of different cytochrome P-450 difference spectra produced by various substrates (Philpot & Hodgson, 1972).

It is used as a tool in toxicological research to understand the effects of organophosphate insecticides on aquatic species, demonstrating its role in modifying the acute toxicity of these insecticides (Ankley et al., 1991).

Piperonyl butoxide has been identified as a liver tumor promoter in rats, with studies showing increased liver weight, centrilobular hepatocellular hypertrophy, and increased cell proliferation at certain dosages (Okamiya et al., 1998).

Studies have shown that it induces the expression of cytochrome P450 and glutathione S-transferase genes in Drosophila melanogaster, indicating its impact on the transcriptional response of these genomes (Willoughby et al., 2007).

The substance has been used to study its effect on the toxicity of chlorpyrifos, an organophosphorus insecticide, to various species, providing insights into its role in modifying insecticide metabolism (El-Merhibi et al., 2004).

Research has explored the photocatalytic green synthesis of piperonal, a related compound, in aqueous TiO2 suspension, indicating its potential in green chemical processes (Bellardita et al., 2014).

Its role in modifying cyanide-induced lipid peroxidation in mouse brain has been investigated, suggesting implications for understanding the biochemical pathways of cyanide toxicity and potential protective mechanisms (Yamamoto, 1998).

Additionally, research into the metabolism of methylenedioxyphenyl synergists and related compounds in mammals has been conducted, furthering our understanding of their metabolic pathways and potential interactions with other substances (Kamienski & Casida, 1970).

The efficacy of vegetable oils as synergists for pyrethrums in organic production has been explored as an alternative to piperonyl butoxide, indicating potential for more sustainable agricultural practices (Marchand et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Piperonylidene propionaldehyde involves the condensation of piperonal and propionaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "Piperonal", "Propionaldehyde", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix piperonal and propionaldehyde in a 1:1 molar ratio in a reaction flask", "Add a few drops of acid catalyst to the mixture", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |

CAS番号 |

6974-47-6 |

分子式 |

C11H10O3 |

分子量 |

190.19 g/mol |

IUPAC名 |

3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enal |

InChI |

InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-6H,7H2,1H3 |

InChIキー |

VLNPUVFEUOBXDK-UHFFFAOYSA-N |

異性体SMILES |

C/C(=C\C1=CC2=C(C=C1)OCO2)/C=O |

SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C=O |

正規SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C=O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2aS,5aS,6R,7R,8aR)-6-(2-(furan-3-yl)ethyl)-6-hydroxy-2a,5a,7-trimethyldecahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B7781834.png)

![(10R,13S,17R)-17-ethenyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B7781857.png)

![(6S,10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B7781863.png)

![N-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B7781871.png)

![(1S,2E,6S,8E,10E,12E,14E,16S,18S,19S,20R,24R,26R)-16-(((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-18,20,24-trihydroxy-6-methyl-4,22-dioxo-5,27-dioxabicyclo[24.1.0]heptacosa-2,8,10,12,14-pentaene-19-carboxylic acid](/img/structure/B7781907.png)

![5-[(3aR,4R,6aS)-3a-hydroxy-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B7781932.png)

![(8R,9R,10R,13S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B7781938.png)

![[(8R,10R,13S,16R,17S)-17-acetyl-10,13,16,17-tetramethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B7781939.png)

![1-[(8R,10R,13S,16R,17S)-3-hydroxy-10,13,16,17-tetramethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B7781946.png)